molecular formula C28H29N3O2 B14984989 1-(4-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B14984989
M. Wt: 439.5 g/mol
InChI Key: SCNCCWHXBSITJO-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propan-2-ylphenyl group, and a benzodiazolyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted derivatives.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: This compound is unique due to its specific combination of functional groups and structural features.

    Other Benzodiazepines: Compounds such as diazepam, lorazepam, and alprazolam share the benzodiazepine core but differ in their substituents and pharmacological properties.

Uniqueness

1-(4-METHOXYPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, a propan-2-ylphenyl group, and a benzodiazolyl group attached to a pyrrolidinone ring sets it apart from other benzodiazepines and related compounds.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19(2)21-10-8-20(9-11-21)17-31-26-7-5-4-6-25(26)29-28(31)22-16-27(32)30(18-22)23-12-14-24(33-3)15-13-23/h4-15,19,22H,16-18H2,1-3H3

InChI Key

SCNCCWHXBSITJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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